![molecular formula C21H14ClN3O5 B304578 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), and reduce oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to determine its optimal dosage and administration route, as well as its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been reported in various studies. One such method involves the reaction of 4-chloro-2-(4-isoxazolyl)phenol with 2-bromoacetic acid to form 2-[4-chloro-2-(4-isoxazolyl)phenoxy]acetic acid. The resulting compound is then reacted with 4-hydroxycoumarin-3-carbaldehyde in the presence of hydrazine hydrate to yield the final product.
Aplicaciones Científicas De Investigación
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo studies. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide |
|---|---|
Fórmula molecular |
C21H14ClN3O5 |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
2-[4-chloro-2-(1,2-oxazol-4-yl)phenoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H14ClN3O5/c22-15-5-6-19(17(7-15)13-9-24-30-11-13)29-12-20(26)25-23-8-14-10-28-18-4-2-1-3-16(18)21(14)27/h1-11H,12H2,(H,25,26)/b23-8+ |
Clave InChI |
XSFKESGIBSJRSY-LIMNOBDPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)C4=CON=C4 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)C4=CON=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)C4=CON=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
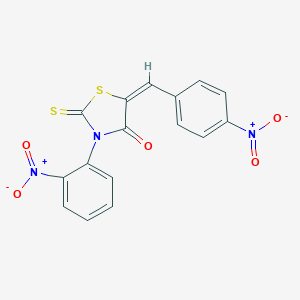
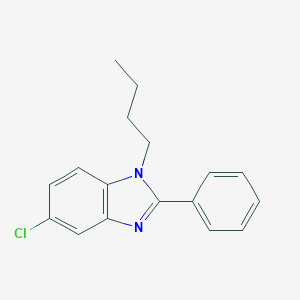
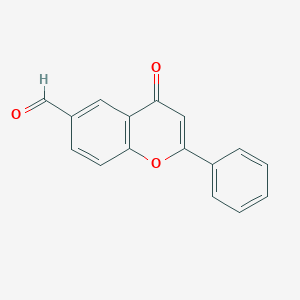


![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
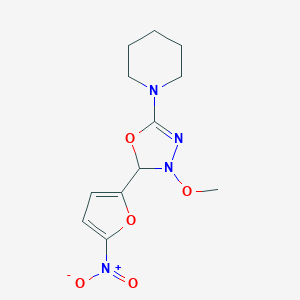
![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)
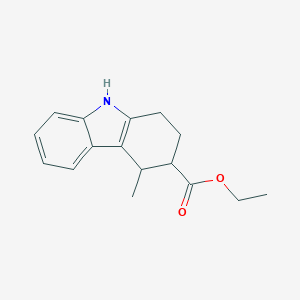
![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![ethyl 9-oxo-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304519.png)